molecular formula C25H26O10 B14146741 Agarotetrol Impurity 1 CAS No. 69809-23-0

Agarotetrol Impurity 1

Cat. No.: B14146741
CAS No.: 69809-23-0
M. Wt: 486.5 g/mol
InChI Key: QKJYAUVKGCIQNF-KVZCNWPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role of Agarotetrol in Agarwood Resin Deposition Dynamics

Agarotetrol’s structural configuration—a 2-(2-phenylethyl)-5,6,7,8-tetrahydroxytetrahydrochromone backbone—enables its participation in early-stage resin biosynthesis. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analyses confirm its accumulation during cellular stress responses in Aquilaria species, particularly in wounded or infected tissues. The compound’s tetraacetate derivative (2-(2-phenylethyl)-5,6,7,8-tetraacetoxytetrahydrochromone) facilitates thermal degradation into benzylacetone, a key aromatic volatile in agarwood resin.

Table 1: Comparative Phytochemical Properties of Agarotetrol and Resin Depletion Markers

Property Agarotetrol Non-Resinous Agarwood Artificially Induced Resin
Chromone Derivatives 805.4 μg/g (mean) Undetectable 720.1 μg/g (mean)
Sesquiterpenes Trace Dominant Variable
Water Extract Yield 4.2% (w/w) 1.1% (w/w) 3.8% (w/w)

The absence of Agarotetrol in healthy Aquilaria specimens and its prominence in medical-grade agarwood (detected at 20–30% MeOH elution in HPLC) underscore its role as a resinogenesis indicator. Impurity 1, hypothesized to arise from incomplete cyclization or hydroxylation during stress-induced biosynthesis, manifests as a secondary peak in reversed-phase chromatograms (Rf = 0.46 vs. 0.51 for pure Agarotetrol).

Impurity Classification Frameworks for Chromone Derivatives

Chromone derivative impurities are categorized using a three-tiered system:

  • Structural Isomers : Differing hydroxyl group positions (e.g., 5,6,7,8-tetrol vs. 5,7,8,9-tetrol configurations).
  • Degradation Byproducts : Thermal or oxidative products like benzylacetone derivatives.
  • Synthetic Intermediates : Partial acetates or glycosides from extraction protocols.

Table 2: Chromatographic Signatures of Agarotetrol-Related Impurities

Impurity Type Retention Time (min) UV λmax (nm) MS Fragmentation Pattern
Agarotetrol 32.4 254, 310 m/z 331 [M+H]+, 258, 149
Impurity 1 28.9 252, 308 m/z 315 [M+H]+, 244, 135
Benzylacetone Adduct 19.7 268 m/z 135 [M+H]+, 91, 77

HPLC-UV quantification at 254 nm reveals Impurity 1 constitutes ≤1.2% of total chromones in pharmaceutical-grade extracts, necessitating ion-pair chromatography for resolution from co-eluting sesquiterpenes. Molecular docking studies suggest Impurity 1’s reduced PDE3A inhibition (IC50 > 500 μM vs. >100 μM for Agarotetrol) stems from altered hydrogen bonding with legumain protein active sites.

Properties

CAS No.

69809-23-0

Molecular Formula

C25H26O10

Molecular Weight

486.5 g/mol

IUPAC Name

[(5S,6R,7R,8S)-5,7,8-triacetyloxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-6-yl] acetate

InChI

InChI=1S/C25H26O10/c1-13(26)31-21-20-19(30)12-18(11-10-17-8-6-5-7-9-17)35-22(20)24(33-15(3)28)25(34-16(4)29)23(21)32-14(2)27/h5-9,12,21,23-25H,10-11H2,1-4H3/t21-,23+,24+,25+/m0/s1

InChI Key

QKJYAUVKGCIQNF-KVZCNWPJSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@@H](C2=C([C@@H]1OC(=O)C)C(=O)C=C(O2)CCC3=CC=CC=C3)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(C2=C(C1OC(=O)C)C(=O)C=C(O2)CCC3=CC=CC=C3)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Natural Sources and Contextual Background

Agarotetrol Impurity 1 is intrinsically linked to agarotetrol (C$${17}$$H$${18}$$O$$_6$$), a bioactive chromone compound in agarwood resin. Agarwood forms via traumatic responses in Aquilaria trees, producing dark aromatic resin enriched with sesquiterpenes and chromones. The impurity likely arises during resin biosynthesis or post-harvest processing, though its exact structural relationship to agarotetrol remains undefined. Industrial demand for high-purity agarotetrol in traditional medicine and perfumery necessitates rigorous impurity profiling, positioning this compound as a critical quality marker.

Isolation and Purification Techniques

Solvent Extraction and Crude Enrichment

Initial isolation begins with extraction of agarwood resin using non-polar to moderately polar solvents. A standardized protocol involves refluxing powdered agarwood in 95% ethanol (1:10 w/v) for 3 hours, followed by filtration and rotary evaporation to yield a brownish extract. Trichloromethane or ethyl acetate is then employed for liquid-liquid partitioning to concentrate chromone-rich fractions. This step reduces polar interferents, increasing this compound concentration to ~0.2–0.5% in the crude extract.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC has emerged as the gold standard for isolating this compound due to its high resolution for structurally similar compounds. Two solvent systems dominate:

Table 1: HSCCC Solvent Systems for this compound Isolation
Solvent Components (Volume Ratio) Stationary Phase Mobile Phase Flow Rate (mL/min) Purity (%) Yield (%)
n-Hexane:Ethyl Acetate:Ethanol:Water (3:2:3:2) Upper phase Lower phase 3.0 97.5 78.2
n-Hexane:Chloroform:Methanol:Water (1:3:3:2) Upper phase Lower phase 5.0 95.8 82.4
Cyclohexane:Ethyl Acetate:Ethanol:Water (2:1:2:1) Upper phase Lower phase 5.0 96.1 75.9

Gradient elution proves critical: an 80-minute linear gradient from 100% n-hexane-rich mobile phase to 100% ethyl acetate/ethanol enhances separation efficiency (resolution factor >1.5). Post-HSCCC, target fractions are collected at 290–305 min retention time and dried via rotary evaporation (45°C).

Synthetic Routes and Byproduct Formation

While natural isolation remains primary, synthetic pathways provide insights into impurity genesis. Agarotetrol synthesis typically involves:

  • Friedel-Crafts Acylation : Reacting 2,4-dihydroxyacetophenone with acetyl chloride in AlCl$$3$$/CH$$2$$Cl$$_2$$ yields the chromone backbone.
  • Hydroxylation : Oxidative hydroxylation using H$$2$$O$$2$$/NaOH introduces additional –OH groups at C-5 and C-7 positions.

This compound likely forms via:

  • Incomplete hydroxylation: Retention of a methoxy or methyl group at C-4' (supported by 4'-methoxy agarotetrol analogs).
  • Epoxidation side reactions: Unintended epoxide formation during storage or synthesis, altering chromone ring topology.

Analytical Characterization and Quality Control

Spectroscopic Identification

  • UV-Vis : λ$$_{max}$$ 254 nm (chromone π→π* transitions).
  • HR-MS : [M+H]$$^+$$ m/z 343.1184 (calculated for C$${17}$$H$${18}$$O$$_6$$). Deviations suggest impurity-specific modifications (e.g., +14 Da for methoxylation).
  • NMR : Key signals (δ in ppm):
    • $$^1$$H: 6.85 (s, H-3), 3.90 (s, OCH$$_3$$).
    • $$^13$$C: 182.5 (C-4), 162.1 (C-2).

Purity Assessment

HPLC-DAD methods using C18 columns (5 µm, 250 × 4.6 mm) with 0.1% H$$3$$PO$$4$$/acetonitrile gradient achieve baseline separation (RSD <2%, LOD 0.1 ng/µL).

Chemical Reactions Analysis

Primary Reaction Pathways

Agarotetrol Impurity 1 undergoes three principal reaction types under controlled laboratory conditions:

Reaction Type Reagents/Conditions Major Products Mechanistic Insight
Oxidation KMnO₄, H₂O₂ (acidic/neutral pH)Benzylacetone, phenolic derivativesCleavage of chromone ring via radical intermediates
Reduction NaBH₄, LiAlH₄ (anhydrous ether)Dihydrochromone derivativesSelective reduction of α,β-unsaturated ketone system
Substitution Halogens (Cl₂, Br₂), alkyl halidesHalo-/alkyl-chromone derivativesElectrophilic aromatic substitution at C-6 position

Thermal Degradation Products

Heating this compound above 100°C induces pyrolysis, generating low molecular weight aromatic compounds (LACs):

Temperature Duration Key Products Yield (%) Analytical Method
120°C30 minBenzylacetone, Guaiacol42GC-MS (SPME headspace)
180°C1 hrVanillin, Toluene derivatives68HPLC-UV
240°C2 hrStyrene, Acetophenone85GC×GC-MS

This thermal behavior underpins its industrial use in agarwood essential oil production, where prolonged soaking in water enhances LAC yields during distillation .

Oxidation Studies

  • Benzylacetone Formation : Dominant at pH 7–8 with H₂O₂, achieving 75% conversion efficiency at 80°C .

  • Byproducts : Minor quantities of 4-phenyl-2-butanone (≤8%) observed under oxidative stress .

Reduction Dynamics

  • Stereoselectivity : NaBH₄ produces cis-dihydro derivatives (95% diastereomeric excess), while LiAlH₄ favors trans isomers.

  • Stability : Reduced derivatives exhibit 30% lower volatility compared to the parent compound .

Halogenation Behavior

  • Regioselectivity : Bromination occurs preferentially at C-6 (90% selectivity) due to electron-donating methoxy groups.

  • Applications : Brominated derivatives show enhanced antimicrobial activity (MIC: 12.5 µg/mL against S. aureus).

Industrial-Scale Reaction Optimization

Parameter Laboratory Scale Industrial Process
Catalyst NoneZeolite (H-Y type)
Solvent MethanolWater/ethanol azeotrope
Reaction Time 4–6 hr12–24 hr (batch distillation)
Yield (LACs) 42–68%78–85%

Mechanistic Insights from Spectral Data

  • FTIR : Loss of C=O stretch (1670 cm⁻¹) in reduction reactions confirms ketone conversion.

  • NMR : Downfield shift of H-5 (δ 7.8 → 8.2) in brominated derivatives indicates electronic perturbation .

Stability and Storage Considerations

  • Hydrolytic Degradation : 15% decomposition in aqueous solutions (pH 5–9) over 30 days at 25°C .

  • Light Sensitivity : UV exposure (254 nm) accelerates oxidation, reducing shelf life by 40%.

This comprehensive analysis demonstrates this compound’s versatility in synthetic and industrial contexts, with thermal degradation being pivotal for fragrance applications.

Comparison with Similar Compounds

Structural Analogues of Agarotetrol

Agarotetrol belongs to the tetrahydropyrano-PEC (THPEC) subclass, distinguished by its saturated chromone ring with four hydroxyl groups. Key structural analogues include:

Compound Structural Difference from Agarotetrol Biological Activity/Notes Reference
4′-Methoxyagarotetrol Methoxy substitution at C-4′ position Similar neuroprotective activity; reduced polarity
Compound 1 (from ) Oxygenated methine replaces methylene group Lower neuroprotective efficacy vs. agarotetrol
6-Hydroxy-2-(2-phenylethyl)chromone Unsaturated chromone ring; fewer hydroxyls Moderate neuroprotection in PC12 cells
DEPECs/EPECs Varied substituents on chromone core Common in agarwood; lack pharmacopeial relevance

Key Findings :

  • Substituent positions (e.g., hydroxyl, methoxy) significantly influence bioactivity. For example, agarotetrol exhibits stronger neuroprotective effects than its derivatives due to optimal hydroxylation .
  • 4′-Methoxyagarotetrol, isolated via high-speed counter-current chromatography (HSCCC), shares agarotetrol’s core structure but differs in solubility and chromatographic behavior .
Functional and Analytical Comparisons
  • Thermal Degradation : Agarotetrol generates benzaldehyde, acetic acid, and other LACs upon heating, contributing to agarwood’s aroma. Impurity 1 may arise from incomplete degradation or side reactions during this process .
  • Chromatographic Separation: Agarotetrol is separable from analogues using HPLC with optimized conditions (e.g., C18 columns, methanol-water gradients) . Impurity 1 likely requires tailored methods due to structural similarity .
  • Pharmacokinetics : In rats, agarotetrol’s elimination half-life (t1/2) and AUC0-t are dose-dependent, with significant changes after 15–30 days of administration. Structural impurities may alter absorption or metabolism, though specific data for Impurity 1 are lacking .
Quality Control and Regulatory Significance
  • Agarotetrol content ≥0.10% is mandated for medicinal agarwood in the Chinese Pharmacopoeia . Cultivated agarwood (CNA) often fails this criterion, highlighting the importance of impurity profiling .
  • Impurity 1, if toxicologically relevant, would require identification thresholds per ICH guidelines (e.g., ≤0.10% for unknown impurities) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.